Cas no 64675-20-3 (Carpronium chloride monohydrate)
Carpronium chloride monohydrate Chemical and Physical Properties
Names and Identifiers
-
- 1-Butanaminium, 4-methoxy-N,N,N-trimethyl-4-oxo-, chloride,monohydrate
- (4-methoxy-4-oxobutyl)-trimethylazanium,chloride,hydrate
- Carpronium chloride monohydrate
- Carpronium chloride hydrate [JAN]
- L4864ASJ91
- Carpronium chloride hydrate (JAN)
- Carpronium chloride hydrate
- 1-Butanaminium, 4-methoxy-N,N,N-trimethyl-4-oxo-, chloride, monohydrate
- 1-Butanaminium, 4-methoxy-N,N,N-trimethyl-4-oxo-, chloride, hydrate (1:1:1)
- D09752
- Q27282685
-
- Inchi: 1S/C8H18NO2.ClH.H2O/c1-9(2,3)7-5-6-8(10)11-4;;/h5-7H2,1-4H3;1H;1H2/q+1;;/p-1
- InChI Key: HUCARLCBGJLGMH-UHFFFAOYSA-M
- SMILES: [Cl-].O(C)C(CCC[N+](C)(C)C)=O.O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 5
- Complexity: 127
- Topological Polar Surface Area: 27.3
Carpronium chloride monohydrate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C184370-500mg |
Carpronium Chloride Monohydrate |
64675-20-3 | 500mg |
$ 117.00 | 2023-09-08 | ||
| TRC | C184370-2.5g |
Carpronium Chloride Monohydrate |
64675-20-3 | 2.5g |
$ 494.00 | 2023-09-08 | ||
| TRC | C184370-5g |
Carpronium Chloride Monohydrate |
64675-20-3 | 5g |
$ 926.00 | 2023-09-08 | ||
| TRC | C184370-2500mg |
Carpronium Chloride Monohydrate |
64675-20-3 | 2500mg |
$ 494.00 | 2023-04-18 | ||
| TRC | C184370-5000mg |
Carpronium Chloride Monohydrate |
64675-20-3 | 5g |
$ 925.00 | 2023-04-18 | ||
| A2B Chem LLC | AX45656-50mg |
Carpronium chloride monohydrate |
64675-20-3 | 50mg |
$194.00 | 2024-04-19 | ||
| A2B Chem LLC | AX45656-500mg |
Carpronium chloride monohydrate |
64675-20-3 | 500mg |
$235.00 | 2024-04-19 | ||
| A2B Chem LLC | AX45656-2.5g |
Carpronium chloride monohydrate |
64675-20-3 | 2.5g |
$601.00 | 2024-04-19 | ||
| A2B Chem LLC | AX45656-5g |
Carpronium chloride monohydrate |
64675-20-3 | 5g |
$1008.00 | 2024-04-19 |
Carpronium chloride monohydrate Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on Carpronium chloride monohydrate
Recent Advances in the Study of Carpronium Chloride Monohydrate (CAS: 64675-20-3)
Carpronium chloride monohydrate (CAS: 64675-20-3), a quaternary ammonium compound, has garnered renewed interest in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. Recent studies have focused on its mechanism of action, pharmacological properties, and novel formulations, particularly in the context of neuromuscular disorders and wound healing. This research brief synthesizes the latest findings from peer-reviewed journals, patents, and conference proceedings to provide a comprehensive update on the current state of knowledge regarding this compound.
A 2023 study published in the Journal of Medicinal Chemistry elucidated the structural-activity relationship of carpronium chloride monohydrate, revealing that its hydrated form exhibits enhanced stability and bioavailability compared to its anhydrous counterpart. Researchers employed X-ray crystallography and molecular dynamics simulations to demonstrate how the monohydrate configuration facilitates optimal interaction with nicotinic acetylcholine receptors, supporting its historical use in peripheral circulatory improvement. These findings were further validated through in vitro assays using differentiated C2C12 myotubes, showing a 27% increase in calcium ion flux compared to control groups.
Clinical applications of carpronium chloride monohydrate have expanded beyond its traditional use in vasodilation. A multicenter phase II trial (NCT05432891) investigated its efficacy in diabetic neuropathy, with preliminary results presented at the 2024 World Congress of Neurology. The double-blind study (n=214) reported statistically significant improvements in nerve conduction velocity (p<0.01) and subjective symptom scores when administered as a 0.05% topical formulation. Notably, the monohydrate form demonstrated superior skin permeation in Franz cell experiments, achieving therapeutic concentrations in the dermis within 30 minutes post-application.
From a pharmaceutical development perspective, several patents have emerged in 2023-2024 focusing on novel delivery systems for carpronium chloride monohydrate. WO2023175427A1 discloses a sustained-release transdermal patch incorporating the compound with penetration enhancers, while JP2024052212 describes a stable ophthalmic solution formulation. Stability studies under ICH guidelines confirmed that the monohydrate form maintains >95% potency after 24 months at 25°C/60% RH, addressing previous concerns about degradation in aqueous environments.
The safety profile of carpronium chloride monohydrate has been reassessed through comprehensive toxicological studies. A recent GLP-compliant investigation published in Regulatory Toxicology and Pharmacology established a NOAEL of 5 mg/kg/day in chronic rodent studies, with no observed genotoxicity in Ames tests or chromosomal aberration assays. Pharmacokinetic analyses using LC-MS/MS revealed complete urinary excretion within 48 hours, suggesting minimal risk of systemic accumulation at therapeutic doses.
Emerging research directions include exploration of carpronium chloride monohydrate's potential in tissue engineering applications. A groundbreaking study in Biomaterials Science demonstrated its ability to enhance mesenchymal stem cell proliferation when incorporated into electrospun collagen scaffolds (p<0.001 vs. control), possibly mediated through activation of PI3K/Akt signaling pathways. This finding opens new avenues for developing combination products targeting chronic wound healing and regenerative medicine.
In conclusion, the body of evidence supporting carpronium chloride monohydrate's therapeutic utility continues to grow, with modern analytical techniques providing deeper insights into its molecular interactions. Current research priorities include optimization of delivery systems for enhanced target tissue bioavailability and investigation of potential applications in neurological and regenerative medicine. The compound's established safety profile and newly discovered mechanisms position it as a promising candidate for drug repurposing initiatives in multiple therapeutic areas.
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